phenyl N-carbamoyl-N-ethylcarbamate
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Overview
Description
Phenyl N-carbamoyl-N-ethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is characterized by the presence of a phenyl group, a carbamoyl group, and an ethylcarbamate moiety, making it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-carbamoyl-N-ethylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with N-ethylcarbamate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like tin(II) chloride to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Phenyl N-carbamoyl-N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Phenyl N-carbamoyl-N-ethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research explores its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of phenyl N-carbamoyl-N-ethylcarbamate involves its interaction with specific molecular targets. In biological systems, it acts as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic transmission .
Comparison with Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: Phenyl N-carbamoyl-N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to methyl carbamate and ethyl carbamate, it exhibits higher stability and a broader range of reactivity. Its phenyl group enhances its ability to interact with aromatic systems, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
phenyl N-carbamoyl-N-ethylcarbamate |
InChI |
InChI=1S/C10H12N2O3/c1-2-12(9(11)13)10(14)15-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,13) |
InChI Key |
KVJNJUKNPMPJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)N)C(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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